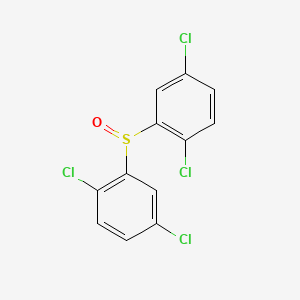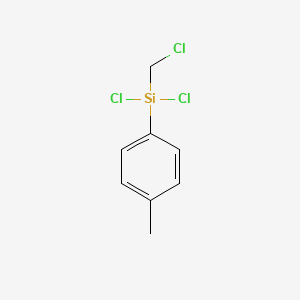![molecular formula C23H21ClN2O3 B12594827 2-Acetamido-5-chloro-N-[3-(2-phenylethoxy)phenyl]benzamide CAS No. 648922-78-5](/img/structure/B12594827.png)
2-Acetamido-5-chloro-N-[3-(2-phenylethoxy)phenyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Acetamido-5-chloro-N-[3-(2-phenylethoxy)phenyl]benzamide is a chemical compound known for its unique structure and potential applications in various fields. It is characterized by the presence of an acetamido group, a chloro substituent, and a phenylethoxy group attached to a benzamide core.
Méthodes De Préparation
The synthesis of 2-Acetamido-5-chloro-N-[3-(2-phenylethoxy)phenyl]benzamide typically involves multiple steps, including the introduction of the acetamido group, chlorination, and the attachment of the phenylethoxy group. The specific reaction conditions and reagents used can vary, but common methods include:
Acetylation: Introduction of the acetamido group through acetylation of an amine precursor.
Chlorination: Chlorination of the benzene ring using reagents like thionyl chloride or phosphorus pentachloride.
Etherification: Attachment of the phenylethoxy group via etherification reactions, often using phenol derivatives and appropriate catalysts.
Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
2-Acetamido-5-chloro-N-[3-(2-phenylethoxy)phenyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst, resulting in reduced forms of the compound.
Substitution: The chloro substituent can be replaced by other groups through nucleophilic substitution reactions, using reagents such as sodium methoxide or potassium cyanide.
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
2-Acetamido-5-chloro-N-[3-(2-phenylethoxy)phenyl]benzamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a lead compound for drug discovery.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-Acetamido-5-chloro-N-[3-(2-phenylethoxy)phenyl]benzamide involves its interaction with specific molecular targets and pathways. The acetamido and phenylethoxy groups play crucial roles in its binding affinity and activity. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of specific enzymes involved in biological processes.
Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.
Modulating Gene Expression: Affecting the expression of genes related to its biological activity.
Comparaison Avec Des Composés Similaires
2-Acetamido-5-chloro-N-[3-(2-phenylethoxy)phenyl]benzamide can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
2-Acetamido-5-chlorobenzamide: Lacks the phenylethoxy group, resulting in different chemical and biological properties.
2-Acetamido-5-chloro-N-phenylbenzamide: Lacks the phenylethoxy group, leading to variations in its activity and applications.
2-Acetamido-5-chloro-N-[3-(2-methoxyphenyl)phenyl]benzamide: Contains a methoxy group instead of the phenylethoxy group, affecting its reactivity and interactions.
Propriétés
Numéro CAS |
648922-78-5 |
|---|---|
Formule moléculaire |
C23H21ClN2O3 |
Poids moléculaire |
408.9 g/mol |
Nom IUPAC |
2-acetamido-5-chloro-N-[3-(2-phenylethoxy)phenyl]benzamide |
InChI |
InChI=1S/C23H21ClN2O3/c1-16(27)25-22-11-10-18(24)14-21(22)23(28)26-19-8-5-9-20(15-19)29-13-12-17-6-3-2-4-7-17/h2-11,14-15H,12-13H2,1H3,(H,25,27)(H,26,28) |
Clé InChI |
PKCHZMWLUGZUCR-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1=C(C=C(C=C1)Cl)C(=O)NC2=CC(=CC=C2)OCCC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


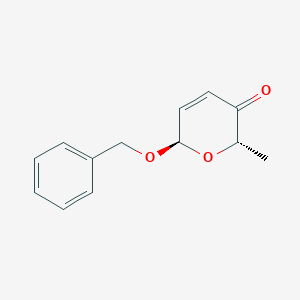
![Benzenesulfonamide, N-[1-(3,5-dimethylbenzoyl)cyclopentyl]-4-methyl-](/img/structure/B12594755.png)
![2,4-Dichloro-6-(4-chlorophenyl)-5-[4-(methylsulfanyl)phenyl]pyrimidine](/img/structure/B12594767.png)
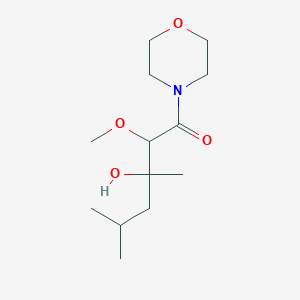
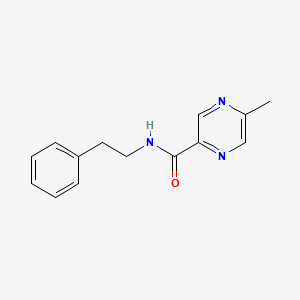
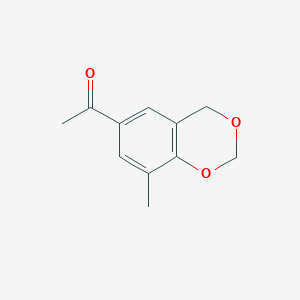

![Acetamide,2-[(8-methoxy-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-2-allyl-](/img/structure/B12594792.png)
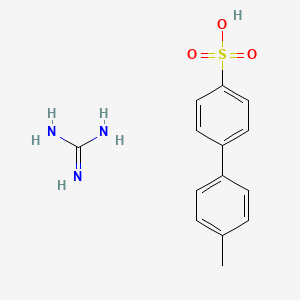
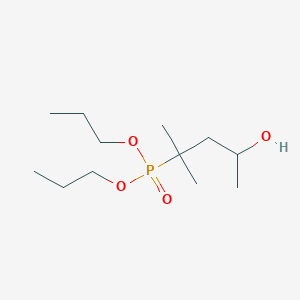
![5-(2-Methylbutan-2-yl)-2-{4-[(prop-2-yn-1-yl)oxy]phenyl}-1,3-benzoxazole](/img/structure/B12594807.png)
